molecular formula C15H16FN3O2 B2444938 N-(4-fluorobenzyl)-1-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1049537-89-4

N-(4-fluorobenzyl)-1-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Katalognummer B2444938
CAS-Nummer: 1049537-89-4
Molekulargewicht: 289.31
InChI-Schlüssel: ZOGFYFQOHXSICR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(4-fluorobenzyl)-1-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide” is a complex organic compound. The “N-(4-fluorobenzyl)” part suggests the presence of a fluorobenzyl group attached to the molecule via a nitrogen atom . The “1-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide” part suggests the presence of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and an isopropyl group attached to one of the nitrogen atoms.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as 19F NMR could be used to analyze the structure, particularly due to the presence of a fluorine atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions take place. Fluorinated compounds are known to have unique reactivity, often participating in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of a fluorine atom could affect its polarity and lipophilicity .

Wissenschaftliche Forschungsanwendungen

19F-NMR in Drug Discovery

In the context of drug discovery, particularly related to Human Immunodeficiency Virus (HIV), the compound N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide and its derivatives have been studied. Using 19F-nuclear magnetic resonance (NMR) spectroscopy, researchers were able to support the selection of candidate drugs for further development. This technique played a crucial role in understanding the metabolic fate and excretion balance of these compounds in animal models, providing valuable insights into their metabolic pathways and potential as HIV integrase inhibitors (Monteagudo et al., 2007).

Crystallography in Drug Design

The compound has also been a subject of study in crystallography to decipher its structural aspects. For instance, raltegravir monohydrate, a compound closely related to N-(4-fluorobenzyl)-1-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, was recognized as the first HIV integrase inhibitor. Detailed crystallographic analysis helped in understanding the molecular conformation, the dihedral angles between its core components, and the intramolecular hydrogen bonding patterns. This information is crucial for the rational design of drugs targeting the HIV integrase (Yamuna et al., 2013).

Solid-state Tautomeric Structure

The solid-state tautomeric structure and conformation of similar compounds have been resolved through single-crystal X-ray crystallography. This method provided insights into the electron distribution, molecular charge density, and electrostatic properties of the molecule, which are paramount in understanding the drug's interaction at the molecular level. The findings from high-field 1H and 13C NMR correlation spectroscopy confirm the tautomer existence in both solution and solid state, which is essential for the drug's pharmacological properties (Bacsa et al., 2013).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. Proper handling and storage procedures should be followed to minimize risk .

Eigenschaften

IUPAC Name

N-[(4-fluorophenyl)methyl]-6-oxo-1-propan-2-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2/c1-10(2)19-14(20)8-7-13(18-19)15(21)17-9-11-3-5-12(16)6-4-11/h3-8,10H,9H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOGFYFQOHXSICR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C=CC(=N1)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-1-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.